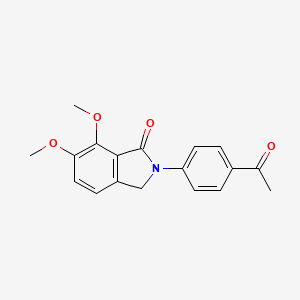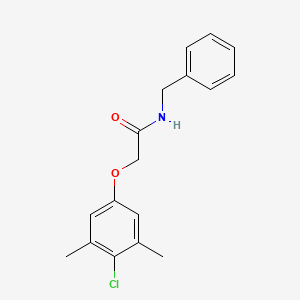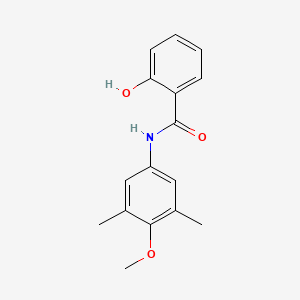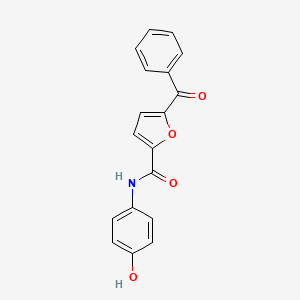![molecular formula C17H18F2N2O3 B5863664 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 297.3 g/mol. Diflunisal is a derivative of salicylic acid and has been used as an alternative to aspirin due to its lower risk of gastrointestinal side effects.
作用機序
Diflunisal works by inhibiting the activity of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are chemicals that promote inflammation, pain, and fever. By inhibiting COX, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are proteins that play a key role in the inflammatory response. Diflunisal has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, Diflunisal has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair.
実験室実験の利点と制限
Diflunisal has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also some limitations to its use. Diflunisal has a relatively short half-life, which may limit its effectiveness in some experiments. It also has potential side effects, such as gastrointestinal bleeding and renal toxicity, which may need to be taken into account when designing experiments.
将来の方向性
There are several future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the levels of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine its potential as a cancer treatment. Finally, there is also interest in exploring the potential of Diflunisal as a treatment for other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
合成法
Diflunisal can be synthesized by reacting 2,4-difluoroanisole with ethyl phenyl carbamate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form Diflunisal.
科学的研究の応用
Diflunisal has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Diflunisal has been used to treat osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
特性
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-3-23-14-7-5-4-6-12(14)20-17(22)21-13-9-8-11(2)10-15(13)24-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUKACSWYQWTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)